![molecular formula C18H24BNO3 B1415811 Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone CAS No. 1489262-63-6](/img/structure/B1415811.png)
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have explored different synthetic routes, including boron-based reactions and cyclization strategies. Notably, the Cyclopropylboronic acid pinacol ester and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane serve as key starting materials . These precursors undergo selective transformations to yield the target compound.
Molecular Structure Analysis
The molecular formula of Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone is C₁₃H₁₉BN₂O₂ , with a molecular weight of 246.11 g/mol . The cyclopropyl ring, indole moiety, and boron-containing substituent contribute to its unique structure. Crystallographic data reveal its three-dimensional arrangement, which can be accessed via the Cambridge Crystallographic Data Centre .
Scientific Research Applications
Synthesis and Structural Analysis
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone is involved in complex chemical syntheses. A study by Huang et al. (2021) focused on the synthesis of related compounds. These boric acid ester intermediates with benzene rings were synthesized through a multi-step substitution reaction. Techniques like FTIR, NMR spectroscopy, and mass spectrometry were used for structural confirmation, while X-ray diffraction provided crystallographic and conformational analyses. Density functional theory (DFT) was employed to further understand molecular structures and physicochemical properties.
Potential in Antitubercular Therapy
The compound has implications in antitubercular therapy. Research by Bisht et al. (2010) described the synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones, demonstrating in vitro effectiveness against Mycobacterium tuberculosis. Some synthesized compounds showed significant minimum inhibitory concentrations (MICs) and were effective against multi-drug resistant strains. These findings suggest the potential of cyclopropyl-related compounds in treating tuberculosis.
Exploration in Molecular Pharmacology
The compound's structure is relevant in molecular pharmacology research. A study by Ferk et al. (2016) investigated the genotoxic properties of similar synthetic cannabinoids. Although not directly studying the cyclopropyl compound , the research provides context on the biological activities and potential effects of structurally related compounds.
Future Directions
properties
IUPAC Name |
cyclopropyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)14-7-8-15-13(11-14)9-10-20(15)16(21)12-5-6-12/h7-8,11-12H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGWMBUNWWQFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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